molecular formula C10H12ClNO2 B14854709 Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate

Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate

Cat. No.: B14854709
M. Wt: 213.66 g/mol
InChI Key: QCNBCJGACONLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methylpyridine-3-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 5th position, and an acetic acid ethyl ester group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methylpyridine-3-acetic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-5-methylpyridine and ethyl bromoacetate.

    Reaction: The starting materials undergo a nucleophilic substitution reaction in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-5-methylpyridine-3-acetic acid ethyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the efficient and cost-effective production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylpyridine-3-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base are used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

4-Chloro-5-methylpyridine-3-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-methylpyridine-3-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylpyridine-2-acetic acid ethyl ester
  • 5-Chloro-4-methylpyridine-3-acetic acid ethyl ester
  • 4-Bromo-5-methylpyridine-3-acetic acid ethyl ester

Uniqueness

4-Chloro-5-methylpyridine-3-acetic acid ethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(4-chloro-5-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-9(13)4-8-6-12-5-7(2)10(8)11/h5-6H,3-4H2,1-2H3

InChI Key

QCNBCJGACONLRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CN=C1)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.